Propanenitrile, 3-(trichlorogermyl)-
Overview
Description
Trichloro(2-cyanoethyl)germane is an organogermanium compound with the molecular formula C₃H₄Cl₃GeN It is characterized by the presence of a germanium atom bonded to three chlorine atoms and a 2-cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-cyanoethyl)germane can be synthesized through the reaction of germanium tetrachloride with 2-cyanoethyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
GeCl4+BrMgCH2CH2CN→GeCl3CH2CH2CN+MgBrCl
Industrial Production Methods: Industrial production of trichloro(2-cyanoethyl)germane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: Trichloro(2-cyanoethyl)germane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form various organogermanium derivatives.
Oxidation Reactions: Oxidation of trichloro(2-cyanoethyl)germane can lead to the formation of germanium dioxide and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted organogermanium compounds.
Reduction: Formation of organogermanium hydrides.
Oxidation: Formation of germanium dioxide and other oxidized germanium compounds.
Scientific Research Applications
Trichloro(2-cyanoethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Investigations are being conducted to understand its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trichloro(2-cyanoethyl)germane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Trichloro(2-cyanoethyl)silane: Similar in structure but contains silicon instead of germanium.
Trichloro(2-cyanoethyl)stannane: Contains tin instead of germanium.
Trichloro(2-cyanoethyl)lead: Contains lead instead of germanium.
Comparison:
Trichloro(2-cyanoethyl)silane: More commonly used in silicon-based chemistry and materials science.
Trichloro(2-cyanoethyl)stannane: Used in tin-based organic synthesis and has different reactivity compared to germanium compounds.
Trichloro(2-cyanoethyl)lead: Less commonly used due to the toxicity of lead compounds.
Properties
IUPAC Name |
3-trichlorogermylpropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3GeN/c4-7(5,6)2-1-3-8/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCIDLVEYVOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3GeN | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071706 | |
Record name | Propanenitrile, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68631-05-0 | |
Record name | 3-(Trichlorogermyl)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68631-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trichlorogermyl)propanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(trichlorogermyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(2-cyanoethyl)germane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(TRICHLOROGERMYL)PROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F3TAM5P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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